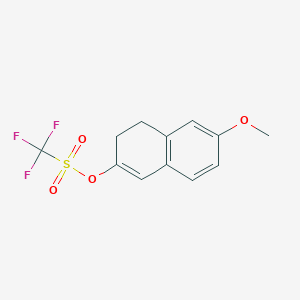
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 6-Methoxy-3,4-dihydronaphthalen-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 6-Methoxy-3,4-dihydronaphthalen-2-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.
Reduction Products: The primary product is 6-Methoxy-3,4-dihydronaphthalen-2-ol.
Scientific Research Applications
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is utilized in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate involves its role as an electrophile in substitution reactions . The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is leveraged in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
Uniqueness
6-Methoxy-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers . This uniqueness makes it valuable in targeted synthetic applications where specific reactivity is required .
Properties
CAS No. |
203442-90-4 |
|---|---|
Molecular Formula |
C12H11F3O4S |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
(6-methoxy-3,4-dihydronaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O4S/c1-18-10-4-2-9-7-11(5-3-8(9)6-10)19-20(16,17)12(13,14)15/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
NBURCZHPWDNTNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


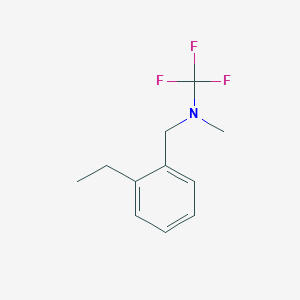


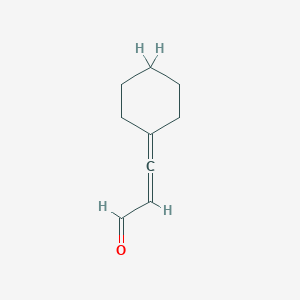

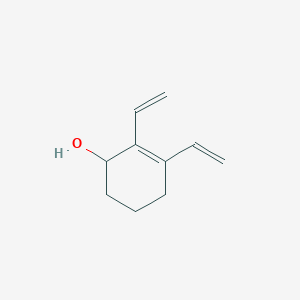
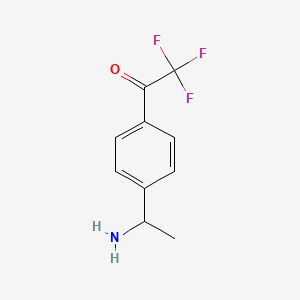
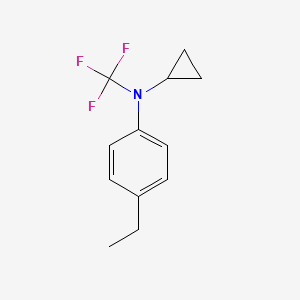
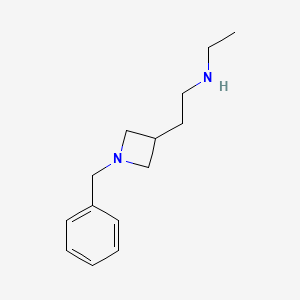
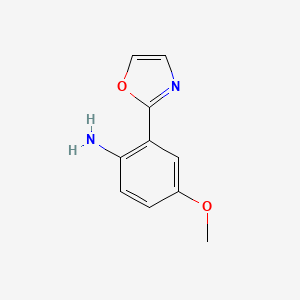
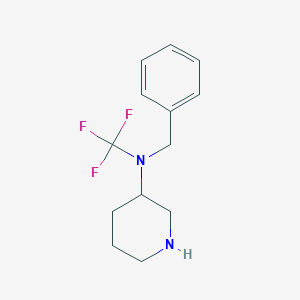
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
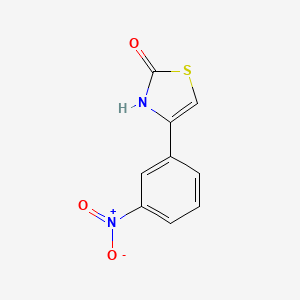
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
